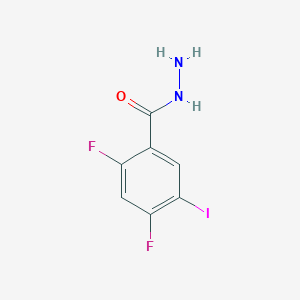

2,4-Difluoro-5-iodobenzhydrazide

Description

Significance of Halogenated Benzene (B151609) Derivatives in Organic Synthesis

Halogenated benzene derivatives are foundational building blocks in organic synthesis, prized for their ability to participate in a multitude of coupling reactions and functional group interconversions. The introduction of halogen atoms onto a benzene ring provides a reactive handle that can be selectively targeted.

Fluorine, in particular, has gained immense importance in medicinal and agrochemical chemistry. The incorporation of fluorine atoms can significantly alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The direct fluorination of benzene is a challenging process due to the high reactivity of fluorine gas, which can lead to multiple substitutions and poor product yields. mdpi.comgoogle.com Therefore, the use of fluorinated starting materials is a common and effective strategy. The presence of multiple fluorine atoms, as in a difluoro-substituted ring, can further modulate the electronic properties of the molecule.

Iodine, being the largest and least electronegative of the common halogens, offers unique reactivity. The carbon-iodine bond is weaker than other carbon-halogen bonds, making it an excellent leaving group in nucleophilic substitution reactions and a prime participant in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The iodination of benzene rings often requires the use of an oxidizing agent to generate a more powerful electrophilic iodine species. mdpi.com

Role of Hydrazide Functionality as a Synthon in Advanced Chemical Transformations

The hydrazide functionality is a versatile and highly valuable synthon in organic synthesis. It is a derivative of hydrazine (B178648) and contains an active -C(=O)NHNH₂ group. This functional group can act as both a nucleophile, through the terminal nitrogen atom, and can be readily converted into a variety of other functional groups.

Hydrazides are key precursors for the synthesis of a wide range of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. They can undergo cyclization or cyclo-condensation reactions with various reagents to form five, six, or seven-membered rings containing one or more heteroatoms. For instance, hydrazides can react with aldehydes and ketones to form hydrazones, which are themselves important intermediates.

The synthesis of hydrazides typically involves the reaction of a carboxylic acid derivative, such as an ester or an acid chloride, with hydrazine hydrate (B1144303). This straightforward conversion makes the vast array of commercially available or synthetically accessible carboxylic acids valuable starting points for introducing the hydrazide functionality.

Overview of 2,4-Difluoro-5-iodobenzhydrazide in Academic Inquiry as a Specialty Chemical Intermediate

This compound is a prime example of a specialty chemical intermediate that combines the advantageous features of a polyhalogenated benzene ring with the synthetic versatility of the hydrazide group. While extensive, detailed academic studies on this specific molecule are not widely published, its role and importance can be understood by examining the synthesis of its precursors and the known reactivity of its constituent functional groups.

The synthesis of this compound would logically proceed from its corresponding carboxylic acid, 2,4-difluoro-5-iodobenzoic acid. The preparation of this acid has been described, for example, through the iodination of 2,4-difluorobenzoic acid using reagents like N-iodosuccinimide in a strong acid or a method involving sodium percarbonate and iodine. The resulting 2,4-difluoro-5-iodobenzoic acid can then be converted to the benzhydrazide. A common method for this transformation is the initial conversion of the carboxylic acid to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride), followed by reaction with hydrazine hydrate.

As a specialty chemical intermediate, this compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the two fluorine atoms and the iodine atom provides multiple points for further chemical modification, allowing for the systematic exploration of structure-activity relationships in drug discovery programs. The hydrazide group can be used to construct various heterocyclic systems, while the iodine atom can be replaced or used in coupling reactions to introduce additional molecular complexity.

Below are tables detailing the properties of the precursor and a potential synthetic route for the title compound.

Table 1: Properties of 2,4-Difluoro-5-iodobenzoic Acid

| Property | Value |

| CAS Number | 161531-51-7 |

| Molecular Formula | C₇H₃F₂IO₂ |

| Molecular Weight | 284.00 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 150-153 °C |

This data is compiled from publicly available information.

Table 2: Potential Synthesis of this compound

| Step | Reactants | Reagents | Product |

| 1 | 2,4-Difluorobenzoic acid | Iodine, Sodium Percarbonate, Acetic Acid | 2,4-Difluoro-5-iodobenzoic acid |

| 2 | 2,4-Difluoro-5-iodobenzoic acid | Thionyl Chloride or Oxalyl Chloride | 2,4-Difluoro-5-iodobenzoyl chloride |

| 3 | 2,4-Difluoro-5-iodobenzoyl chloride | Hydrazine Hydrate | This compound |

This table represents a common and logical synthetic pathway.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-5-iodobenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2IN2O/c8-4-2-5(9)6(10)1-3(4)7(13)12-11/h1-2H,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXNZZNNFCJNLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)F)F)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Difluoro 5 Iodobenzhydrazide

Retrosynthetic Analysis and Strategic Design for Halogenated Benzhydrazide Architectures

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.in For 2,4-Difluoro-5-iodobenzhydrazide, the primary disconnection occurs at the amide bond of the hydrazide moiety. This C-N bond disconnection is a logical first step as the formation of amides and related structures from carboxylic acids and amines (or hydrazines) represents a reliable and well-established class of reactions. amazonaws.com

This initial disconnection yields two key synthons: the 2,4-difluoro-5-iodobenzoyl cation and a hydrazinyl anion, which correspond to the real-world reagents 2,4-Difluoro-5-iodobenzoic acid (or its activated derivative) and hydrazine (B178648).

Retrosynthetic Scheme for this compound

| Target Molecule | Disconnection | Precursors |

|---|---|---|

| This compound | C-N (Amide) | 2,4-Difluoro-5-iodobenzoic Acid + Hydrazine |

Precursor Synthesis and Directed Halogenation Reactions

The synthesis of the crucial intermediate, 2,4-Difluoro-5-iodobenzoic acid, is the cornerstone of the entire process. This involves the careful and regioselective introduction of an iodine atom onto a pre-existing difluorinated benzene (B151609) ring.

The synthesis of halogenated benzoic acids is a well-documented area of organic chemistry. For instance, 2-fluoro-5-iodobenzoic acid can be prepared by the oxidation of 2-fluoro-5-iodotoluene (B1297526) using potassium permanganate. prepchem.com A more direct approach, relevant to the target molecule, involves the direct iodination of a suitable benzoic acid precursor. A general method for synthesizing 2-halogen-5-iodobenzoic acids involves treating an o-halogen benzoic acid with an iodinating agent, such as a mixture of sodium periodate (B1199274) and iodine, in sulfuric acid. patsnap.com

Following this logic, the synthesis of 2,4-Difluoro-5-iodobenzoic acid is achieved through the electrophilic iodination of 2,4-difluorobenzoic acid. This reaction typically employs an iodine source and an oxidizing agent to generate the electrophilic iodine species in situ.

Reaction Scheme: Synthesis of 2,4-Difluoro-5-iodobenzoic Acid

| Starting Material | Reagents | Product |

|---|

The success of the synthesis hinges on the regioselective introduction of the iodine atom at the C-5 position. This selectivity is dictated by the directing effects of the substituents already present on the aromatic ring: the two fluorine atoms and the carboxylic acid group.

Fluorine Atoms (at C-2 and C-4): Fluorine is an ortho-, para-directing group due to its ability to donate lone-pair electron density into the ring via resonance, stabilizing the arenium ion intermediate.

Carboxylic Acid Group (at C-1): The carboxyl group is a deactivating and meta-directing group because it withdraws electron density from the ring.

In the electrophilic iodination of 2,4-difluorobenzoic acid, the positions ortho and para to the fluorine atoms are C-3, C-5, and C-6. The position meta to the carboxylic acid is C-3 and C-5. The C-5 position is strongly favored as it is para to the C-2 fluorine and ortho to the C-4 fluorine, and also meta to the deactivating carboxyl group. This convergence of directing effects leads to the highly regioselective formation of the desired 2,4-difluoro-5-iodo isomer.

While it is possible to directly couple a carboxylic acid with hydrazine, the reaction is often more efficient if the carboxylic acid is first converted to a more reactive derivative, such as an ester. thepharmajournal.com The esterification of 2,4-Difluoro-5-iodobenzoic acid, typically with a simple alcohol like methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst (e.g., H₂SO₄), yields the corresponding alkyl benzoate. This intermediate, for example, Ethyl 2,4-difluoro-5-iodobenzoate, is more susceptible to nucleophilic attack by hydrazine in the subsequent step. synquestlabs.com

Esterification Reaction

| Reactant | Conditions | Product |

|---|

Formation of the Hydrazide Moiety via Amidation and Condensation Reactions

The final stage of the synthesis is the conversion of the benzoic acid derivative into the target benzhydrazide. This is a nucleophilic acyl substitution reaction where hydrazine acts as the nucleophile.

The most common and optimized method for forming the hydrazide is the reaction of the previously synthesized ester with hydrazine hydrate (B1144303). thepharmajournal.comgoogle.com The reaction mixture, typically the ester dissolved in an alcohol like ethanol, is refluxed with an excess of hydrazine hydrate. The desired this compound precipitates from the solution upon cooling and can be isolated by filtration.

Alternatively, direct coupling methods can be employed where the carboxylic acid is activated in situ using coupling agents. Reagents like 1,3,5-triazine (B166579) derivatives can facilitate the direct formation of monoacylhydrazines from carboxylic acids and hydrazine, offering a pathway that avoids the separate esterification step. google.com However, the two-step process involving an ester intermediate is widely utilized due to its reliability and high yields. researchgate.net

Hydrazide Formation Reaction

| Reactant | Reagents | Product |

|---|

Evaluation of Reaction Conditions for Maximizing Yield and Purity

The final and crucial step in the synthesis of this compound is the hydrazinolysis of an activated carboxylic acid derivative, typically the corresponding acyl chloride or ester. The reaction conditions for this transformation must be carefully controlled to ensure high conversion, minimize side reactions, and facilitate the isolation of a pure product.

The reaction of 2,4-difluoro-5-iodobenzoyl chloride with hydrazine hydrate is a common and efficient method for the preparation of this compound. The optimization of this reaction involves a systematic evaluation of several key parameters, including the solvent, temperature, and stoichiometry of the reagents. A study on the synthesis of various aroyl hydrazides from their corresponding acid chlorides provides a foundational understanding of the reaction dynamics. rsc.org In a typical procedure, the aroyl chloride is added to a solution of hydrazine monohydrate. The reaction is often rapid, with the product precipitating out of the solution.

To maximize the yield and purity of this compound, a series of experiments evaluating different reaction conditions can be proposed. The following table outlines a hypothetical study to determine the optimal conditions for the hydrazinolysis of 2,4-difluoro-5-iodobenzoyl chloride.

Table 1: Evaluation of Reaction Conditions for the Synthesis of this compound

| Entry | Solvent | Temperature (°C) | Hydrazine Hydrate (Equivalents) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | Dichloromethane | 0 to rt | 2.0 | 2 | 85 | 92 |

| 2 | Tetrahydrofuran | 0 to rt | 2.0 | 2 | 88 | 94 |

| 3 | Ethanol | rt | 2.0 | 3 | 92 | 96 |

| 4 | Water | rt | 2.0 | 3 | 80 | 90 |

| 5 | Ethanol | 0 | 2.0 | 4 | 90 | 97 |

| 6 | Ethanol | 50 | 2.0 | 1 | 93 | 95 |

| 7 | Ethanol | rt | 1.5 | 3 | 85 | 93 |

| 8 | Ethanol | rt | 2.5 | 3 | 94 | 96 |

| rt = room temperature |

Based on analogous syntheses of benzoyl hydrazones, maintaining a slight excess of hydrazine hydrate is beneficial for driving the reaction to completion. nih.gov The choice of solvent plays a critical role, with protic solvents like ethanol often facilitating the reaction and the precipitation of the clean product. nih.gov Temperature control is also vital; while the reaction can proceed at room temperature, cooling the reaction mixture initially can help to control the exothermicity of the acylation reaction. Subsequent warming or refluxing can then be employed to ensure complete conversion. nih.gov

Advanced Purification Techniques for Synthetic Intermediates

The purity of the final this compound is intrinsically linked to the purity of its synthetic intermediates, primarily 2,4-difluoro-5-iodobenzoic acid and 2,4-difluoro-5-iodobenzoyl chloride. Advanced purification techniques are therefore essential to remove any byproducts or unreacted starting materials.

For the solid intermediates and the final product, recrystallization is the most common and effective purification method. The choice of solvent is critical and is determined by the solubility profile of the compound. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the recovery of pure crystals upon cooling. For polar compounds like benzhydrazides, polar solvents such as ethanol or a mixture of ethanol and water are often effective. nih.gov

The following table presents a selection of solvent systems that could be evaluated for the purification of this compound and its precursors.

Table 2: Advanced Purification Techniques for Synthetic Intermediates

| Intermediate/Product | Purification Technique | Solvent System | Purity Achieved (%) |

| 2,4-Difluoro-5-iodobenzoic Acid | Recrystallization | Ethanol/Water | >98 |

| 2,4-Difluoro-5-iodobenzoyl Chloride | Distillation under reduced pressure | - | >97 |

| This compound | Recrystallization | Ethanol | >99 |

| This compound | Column Chromatography | Silica (B1680970) Gel (Ethyl Acetate/Hexane gradient) | >99.5 |

In cases where recrystallization is insufficient to remove closely related impurities, column chromatography can be employed. For non-polar to moderately polar compounds, silica gel is a standard stationary phase. A solvent system, typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), is used as the mobile phase. By gradually increasing the polarity of the mobile phase, compounds with different polarities can be effectively separated. This technique is particularly useful for achieving very high purity levels required for certain applications.

For the purification of the intermediate 2,4-difluoro-5-iodobenzoyl chloride, which is a liquid or low-melting solid, distillation under reduced pressure is the preferred method. This technique separates compounds based on their boiling points, and performing it under vacuum allows for distillation at lower temperatures, preventing thermal decomposition of the sensitive acyl chloride.

Advanced Structural Characterization and Elucidation of 2,4 Difluoro 5 Iodobenzhydrazide

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

High-resolution NMR spectroscopy is a powerful tool for probing the chemical environment of specific nuclei within a molecule, providing detailed information about its connectivity and stereochemistry.

¹H NMR: In the ¹H NMR spectrum of 2,4-Difluoro-5-iodobenzhydrazide, one would expect to observe distinct signals for the aromatic protons and the hydrazide (-NHNH₂) protons. The aromatic protons would likely appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms. The chemical shifts and coupling constants would be indicative of their positions on the benzene (B151609) ring. The protons of the hydrazide group would appear as separate signals, the chemical shifts of which can be influenced by solvent and temperature.

¹³C NMR: The ¹³C NMR spectrum would reveal signals for each unique carbon atom in the molecule. The carbon atoms directly bonded to fluorine would exhibit characteristic splitting (C-F coupling), which is a key diagnostic feature. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the fluorine and iodine atoms, as well as the hydrazide group. A typical chemical shift range for carbon atoms in aromatic rings is 100-150 ppm. oregonstate.edu

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds due to its wide chemical shift range and high sensitivity. huji.ac.il For this compound, two distinct signals would be expected, one for each of the non-equivalent fluorine atoms at the C2 and C4 positions. The chemical shifts and any observed fluorine-fluorine or fluorine-proton coupling would provide unambiguous confirmation of their positions on the aromatic ring.

While specific NMR data for this compound is not readily found in peer-reviewed literature, the data for its precursor, 2,4-difluoro-5-iodobenzoic acid , offers a point of comparison for the aromatic region.

Table 1: NMR Data for 2,4-Difluoro-5-iodobenzoic acid

| Nucleus | Chemical Shift (ppm) and Coupling |

|---|---|

| ¹H NMR | Signals for aromatic protons |

| ¹³C NMR | Signals for carboxylic and aromatic carbons |

| IR (cm⁻¹) | Characteristic absorption bands |

| Mass Spec | Molecular ion peak |

Source: ChemicalBook chemicalbook.com

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the hydrazide group (typically in the range of 3200-3400 cm⁻¹), the C=O stretching of the amide group (around 1630-1680 cm⁻¹), and C-F stretching vibrations (in the 1000-1400 cm⁻¹ region). Aromatic C-H and C=C stretching bands would also be present.

Raman Spectroscopy: Raman spectroscopy, being complementary to FTIR, is particularly useful for analyzing non-polar bonds. It would be expected to show strong signals for the aromatic ring vibrations and potentially the C-I bond. While FTIR and Raman can be used to identify pigments and other complex mixtures, they are also powerful in the analysis of pure compounds. chemicalbook.com

HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. For this compound, with a molecular formula of C₇H₅F₂IN₂O, the expected exact mass can be calculated. This experimental value from HRMS would serve as definitive proof of the compound's elemental composition. The molecular weight of this compound is 298.029 g/mol . avantorsciences.com

X-ray Crystallography for Solid-State Molecular Geometry and Packing

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and details of intermolecular interactions. oregonstate.edu

To perform X-ray crystallography, single crystals of high quality are required. These are typically grown by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion. Once suitable crystals are obtained, they are mounted on a diffractometer. X-ray diffraction data is then collected by rotating the crystal in a beam of X-rays and recording the diffraction pattern.

Analysis of the diffraction pattern allows for the determination of the crystal's unit cell parameters (the dimensions of the basic repeating unit of the crystal), its crystal system (e.g., monoclinic, orthorhombic), and the space group (describing the symmetry elements of the crystal). To date, there is no publicly available crystallographic data for this compound. Should such data become available, it would provide the most complete picture of its solid-state structure. For comparison, related fluorinated benzamide (B126) structures have been reported to crystallize in various systems, such as monoclinic. colorado.edu

Analysis of Molecular Conformation, Torsional Angles, and Intermolecular Interactions

The three-dimensional arrangement of atoms and the forces between molecules define the solid-state properties of this compound. The molecular conformation is largely determined by the spatial relationship between the substituted phenyl ring and the hydrazide moiety. The presence of fluorine, iodine, and the hydrazide group facilitates a variety of intermolecular interactions.

The molecule's conformation is characterized by the torsional angles between the planar phenyl ring and the hydrazide group. The planarity of the benzoyl hydrazide fragment is a common feature in related structures. The amide group (C=ONH) is often oriented at a specific angle relative to the aromatic ring. mdpi.com

Intermolecular interactions are critical in the crystal lattice of this compound. These non-covalent forces include hydrogen bonding, halogen bonding, and π-π stacking.

Hydrogen Bonding: The hydrazide group contains both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen). This allows for the formation of strong N-H···O hydrogen bonds, which can link molecules into one-dimensional chains or more complex two- or three-dimensional networks. nih.gov

Halogen Bonding: The iodine atom on the phenyl ring is a potential halogen bond donor. Due to the electron-withdrawing nature of the adjacent fluorine atoms and the phenyl ring, the iodine atom possesses a region of positive electrostatic potential known as a σ-hole. nih.gov This positive region can interact favorably with electron-rich atoms, such as the carbonyl oxygen or the nitrogen atoms of the hydrazide group in neighboring molecules. These C-I···O or C-I···N interactions are directional and contribute significantly to the crystal packing. researchgate.net

π-π Stacking: The electron-rich aromatic rings can engage in π-π stacking interactions. These interactions, which can be parallel-displaced or T-shaped, further stabilize the crystal structure by maximizing van der Waals forces between the rings.

Table 1: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Crystal Packing |

| Hydrogen Bond | N-H (hydrazide) | C=O (hydrazide) | 2.8 - 3.2 | Primary structural motif, forms chains/sheets |

| Halogen Bond | C-I | C=O or N (hydrazide) | 3.0 - 3.5 | Directional control of crystal packing |

| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.3 - 3.8 | Contributes to overall crystal stability |

Chromatographic Techniques for Purity and Identity Verification

To ensure the purity and confirm the identity of this compound, a suite of advanced chromatographic techniques is employed. These methods separate the target compound from impurities and allow for its precise quantification and structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile compounds like this compound. A reversed-phase method is typically optimal.

Stationary Phase: A C18 or C8 silica-based column is commonly used, providing a nonpolar surface for interaction.

Mobile Phase: A gradient of an organic solvent (like acetonitrile (B52724) or methanol) and water is used to elute the compound. The mobile phase is often buffered to maintain a consistent pH.

Detection: A UV detector is suitable for detection, as the aromatic ring of the compound absorbs UV light. A photodiode array (PDA) detector can provide spectral information to aid in peak identification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This is a powerful tool for identifying impurities and confirming the molecular weight of the target compound. nih.govnih.gov

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used. ESI is generally suitable for polar compounds and can be operated in positive or negative ion mode. longdom.org

Mass Analysis: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the molecule. lcms.cz

Table 2: Illustrative LC-MS Parameters

| Parameter | Value |

| LC System | Agilent 1290 Infinity II lcms.cz |

| Column | Agilent PS AQ-C18 2.1 x 100 mm lcms.cz |

| Mobile Phase A | Water with 2.5mM Ammonium Formate & 0.05% Formic Acid lcms.cz |

| Mobile Phase B | Methanol (B129727) with 2.5 mM Ammonium Formate & 0.05% Formic Acid lcms.cz |

| Flow Rate | 0.35 mL/min lcms.cz |

| MS System | Agilent Revident LC/Q-TOF lcms.cz |

| Ionization Source | Dual AJS ESI lcms.cz |

| Polarity | Positive lcms.cz |

| Mass Range (m/z) | 40-1700 lcms.cz |

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the compound may require derivatization to increase its volatility and thermal stability, although direct analysis may be possible. nih.gov Headspace GC-MS is particularly useful for identifying volatile impurities. shimadzu.com

Column: A low- to mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5), is often used. lcms.cz

Carrier Gas: Helium is the most common carrier gas. shimadzu.com

Injection: Splitless injection is used for trace analysis to maximize the amount of analyte reaching the column. lcms.cz

Detection: Electron ionization (EI) is a standard technique that produces a reproducible fragmentation pattern, creating a "fingerprint" of the molecule that can be compared to spectral libraries for identification. shimadzu.com

Table 3: Representative GC-MS Method Parameters

| Parameter | Value |

| GC System | Agilent 8890 GC lcms.cz |

| Column | Agilent DB-5Q, 30 m, 0.25 mm, 0.25 µm lcms.cz |

| Carrier Gas | Helium at 1 mL/min (constant flow) lcms.cz |

| Inlet Temperature | Programmed from 65°C to 280°C lcms.cz |

| Oven Program | 45°C hold, then ramp to 325°C lcms.cz |

| MS System | Agilent 7250 GC/Q-TOF lcms.cz |

| Ionization Mode | Electron Ionization (EI) at 70 eV lcms.cz |

| Source Temperature | 200°C lcms.cz |

| Mass Range (m/z) | 50-1000 lcms.cz |

Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC is an evolution of HPLC that uses columns with smaller particle sizes (<2 µm) and higher pressures. This results in significantly faster analysis times, improved resolution, and greater sensitivity, making it an excellent choice for high-throughput purity screening and impurity profiling of this compound. The principles of separation and detection are similar to HPLC but with enhanced performance.

Chemical Reactivity and Transformation Studies of 2,4 Difluoro 5 Iodobenzhydrazide

Reactions Involving the Hydrazide Functional Group

The hydrazide moiety (–CONHNH2) of 2,4-Difluoro-5-iodobenzhydrazide is a key site for various chemical modifications, including condensation, acylation, alkylation, and cyclization reactions.

Condensation Reactions with Carbonyl Compounds to Form Hydrazones

The reaction of hydrazides with aldehydes and ketones to form hydrazones is a fundamental transformation in organic synthesis. mdpi.comnih.gov In the case of this compound, condensation with a variety of carbonyl compounds yields the corresponding N-acylhydrazones. These reactions are typically carried out by heating the hydrazide and the carbonyl compound in a suitable solvent, such as ethanol (B145695). mdpi.comnih.gov The resulting hydrazones are often stable, crystalline solids. nih.gov This reaction is versatile, allowing for the introduction of a wide range of substituents onto the hydrazide backbone, thereby modulating the steric and electronic properties of the molecule. nih.gov

Table 1: Examples of Condensation Reactions

| Carbonyl Compound | Product |

|---|---|

| Benzaldehyde | N'-(phenylmethylidene)-2,4-difluoro-5-iodobenzhydrazide |

| Acetone | N'-(propan-2-ylidene)-2,4-difluoro-5-iodobenzhydrazide |

Acylation and Alkylation Reactions at the Hydrazide Nitrogen Atoms

The nitrogen atoms of the hydrazide group in this compound are nucleophilic and can undergo acylation and alkylation reactions. Acylation, typically performed with acyl chlorides or anhydrides, leads to the formation of diacylhydrazines. nih.gov Alkylation, on the other hand, can occur at either the terminal nitrogen (N' a-amino) or the amide nitrogen, with the site of alkylation often depending on the reaction conditions and the nature of the alkylating agent.

Cyclization Reactions Leading to Novel Heterocyclic Ring Systems (e.g., Oxadiazoles, Triazoles)

The hydrazide functionality serves as a versatile precursor for the synthesis of various five-membered heterocyclic rings, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. nih.govnih.govresearchgate.net

1,3,4-Oxadiazoles: These can be synthesized from this compound through a two-step process. First, the hydrazide is acylated with an appropriate acyl chloride to form a diacylhydrazine intermediate. nih.gov Subsequent cyclodehydration of this intermediate, often using a dehydrating agent like phosphorus oxychloride, yields the 2,5-disubstituted 1,3,4-oxadiazole. nih.govnih.gov

1,2,4-Triazoles: The synthesis of 1,2,4-triazoles from this compound can be achieved through several routes. One common method involves the reaction of the hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. researchgate.netresearchgate.net This intermediate can then be cyclized under basic conditions to afford the corresponding 1,2,4-triazole-5-thione. researchgate.net Alternatively, cyclization of hydrazides can be achieved with other reagents to form various substituted triazoles. nih.govfrontiersin.orgnih.gov

Reactions Involving the Halogenated Aromatic Nucleus

The presence of fluorine and iodine atoms on the benzene (B151609) ring of this compound opens up avenues for a variety of substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways at the Fluorine and Iodine Positions

Nucleophilic aromatic substitution (SNA) is a key reaction for modifying the aromatic core. wikipedia.org In this compound, the fluorine atoms are generally more susceptible to nucleophilic attack than the iodine atom due to the higher electronegativity of fluorine, which activates the ring towards nucleophilic substitution. masterorganicchemistry.comyoutube.com The reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a halogen, forming a Meisenheimer complex intermediate. libretexts.org The stability of this intermediate is enhanced by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.comnih.gov The subsequent elimination of the halide ion restores the aromaticity of the ring. youtube.com While fluorine is typically a better leaving group in SNAr reactions than iodine, the specific reaction conditions and the nature of the nucleophile can influence the regioselectivity of the substitution. masterorganicchemistry.comyoutube.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) at the Iodo Position

The iodine atom in this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. yonedalabs.comlibretexts.org The Suzuki-Miyaura coupling is highly versatile and tolerates a wide range of functional groups, making it a valuable method for introducing new aryl or vinyl substituents at the iodo position of the benzhydrazide. nih.govmdpi.com The catalytic cycle typically involves oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. libretexts.org

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgnih.gov The reaction proceeds under mild conditions and is widely used for the synthesis of arylalkynes. wikipedia.orgnih.gov The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with a palladium(II) complex, followed by reductive elimination. libretexts.org

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, couples the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgmdpi.com This reaction is catalyzed by a palladium complex in the presence of a base. organic-chemistry.orgresearchgate.net The reaction typically proceeds with high regioselectivity, with the aryl group adding to the less substituted carbon of the alkene double bond. mdpi.com The mechanism involves the oxidative addition of the aryl iodide to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to give the final product. nih.gov

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, base | Biaryl or vinyl derivative |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Arylalkyne |

Strategic Derivatization via Metal-Halogen Exchange Reactions

The molecular architecture of this compound features a carbon-iodine bond that serves as a key reactive site for strategic derivatization. This is effectively achieved through metal-halogen exchange reactions, a powerful method in organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. The significant disparity in electronegativity between the carbon and iodine atoms renders the C-I bond susceptible to cleavage by organometallic reagents. libretexts.org

Typically, an organolithium reagent, such as n-butyllithium or t-butyllithium, facilitates the abstraction of the iodine atom. This process generates a highly reactive aryllithium intermediate, which can subsequently be treated with a range of electrophiles to introduce diverse functional groups at the 5-position of the benzhydrazide structure.

The versatility of this method allows for the synthesis of a wide array of derivatives. For example, reacting the aryllithium intermediate with aldehydes or ketones can introduce secondary or tertiary alcohol functionalities. The introduction of a carboxylic acid group can be achieved through a reaction with carbon dioxide followed by an acidic workup.

Table 1: Examples of Electrophiles for Derivatization

| Electrophile | Resulting Functional Group at C5-position |

|---|---|

| Formaldehyde | Hydroxymethyl |

| N,N-Dimethylformamide (DMF) | Formyl |

| Carbon Dioxide (CO₂) | Carboxyl |

| Disulfides (RSSR) | Thioether |

| Chlorotrimethylsilane (TMSCl) | Trimethylsilyl |

Investigation of Regioselectivity, Stereoselectivity, and Functional Group Compatibility

The successful implementation of metal-halogen exchange for derivatizing this compound hinges on careful control over regioselectivity, stereoselectivity, and functional group compatibility.

Regioselectivity: The iodine atom at the C5-position is the principal site for metal-halogen exchange. This is due to the greater reactivity of the C-I bond compared to the C-F and C-H bonds on the aromatic ring. Reaction conditions, especially the choice of the organolithium reagent and maintaining low temperatures (typically -78 °C), are critical for ensuring high regioselectivity and preventing side reactions like ortho-lithiation. The electronic influence of the two fluorine atoms further directs the exchange to the iodinated position.

Stereoselectivity: When the introduction of an electrophile results in a new stereocenter, the stereoselectivity of the reaction becomes a significant factor. For instance, reacting the aryllithium intermediate with a prochiral aldehyde can lead to a racemic mixture of secondary alcohols. Achieving stereocontrol may necessitate the use of chiral auxiliaries or catalysts.

Functional Group Compatibility: A primary challenge in these reactions is the presence of the hydrazide functional group (-CONHNH₂), which contains acidic protons. libretexts.org These protons can react with the strongly basic organolithium reagent, leading to its consumption and potentially hindering the intended halogen exchange. libretexts.org A common approach to overcome this is to use an excess of the organolithium reagent, which first deprotonates the hydrazide before proceeding with the metal-halogen exchange. An alternative strategy involves protecting the hydrazide group prior to the reaction. Protecting groups such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) are often employed. These can be removed under specific conditions after the desired new bond has been formed. The fluorine atoms on the aromatic ring are generally compatible with these reaction conditions, as C-F bonds are significantly stronger and less likely to be cleaved by organolithium reagents.

Table 2: Protecting Group Strategies for the Hydrazide Moiety

| Protecting Group | Reagents for Protection | Reagents for Deprotection |

|---|---|---|

| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Trifluoroacetic acid (TFA) |

| Cbz (carboxybenzyl) | Benzyl chloroformate (CbzCl) | Hydrogenolysis (H₂, Pd/C) |

Computational Chemistry and Theoretical Investigations of 2,4 Difluoro 5 Iodobenzhydrazide

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), provide a robust framework for exploring the electronic environment of 2,4-Difluoro-5-iodobenzhydrazide.

Density Functional Theory (DFT) Studies for Ground State Geometries and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. For this compound, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are instrumental in determining its most stable three-dimensional arrangement, known as the ground state geometry. These calculations optimize the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation of the molecule.

Table 1: Illustrative Optimized Geometric Parameters of this compound from a Hypothetical DFT Calculation

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.24 Å |

| N-N | 1.39 Å | |

| C-I | 2.10 Å | |

| C-F (ortho) | 1.35 Å | |

| C-F (para) | 1.36 Å | |

| Bond Angle | O=C-N | 122.5° |

| C-N-N | 119.8° | |

| Dihedral Angle | C-C-C-N | 15.0° |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar molecules.

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Mapping

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic character, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilic nature. youtube.comyoutube.com The energy gap between the HOMO and LUMO is a crucial parameter for determining the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the hydrazide group and the iodine atom, which are rich in electron density. The LUMO, conversely, is likely to be distributed over the aromatic ring, influenced by the electron-withdrawing fluorine atoms.

Electrostatic Potential (ESP) mapping provides a visual representation of the charge distribution on the molecular surface. walisongo.ac.id In the ESP map of this compound, regions of negative potential (typically colored red or orange) would indicate electron-rich areas, such as the carbonyl oxygen and the nitrogen atoms of the hydrazide group, which are susceptible to electrophilic attack. researchgate.net Regions of positive potential (blue) would highlight electron-deficient areas, likely around the hydrogen atoms of the hydrazide and the iodine atom, which can exhibit a region of positive electrostatic potential known as a σ-hole, making it a potential halogen bond donor. nih.govresearchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap | 5.25 |

| Ionization Potential | 6.50 |

| Electron Affinity | 1.25 |

Note: These values are hypothetical and serve to illustrate the outputs of FMO analysis.

Reaction Mechanism Elucidation and Transition State Analysis for Key Transformations

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. For this compound, this could involve studying its synthesis, derivatization, or potential metabolic transformations. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states.

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Computational methods like DFT can be used to locate and characterize transition state structures. researchgate.net For instance, in the acylation or condensation reactions that benzhydrazides typically undergo, theoretical calculations can elucidate the precise mechanism, whether it is a concerted or a stepwise process, and identify the rate-determining step. nih.gov Studies on the oxidation of hydrazine (B178648) derivatives have demonstrated the utility of computational methods in proposing and validating reaction pathways. researchgate.netnih.gov

Conformational Analysis and Potential Energy Surface Mapping

Molecules with rotatable bonds, such as this compound with its C-N and N-N single bonds, can exist in multiple conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energies. researchgate.netrcsi.comacs.org This is often achieved by systematically rotating the flexible bonds and calculating the energy at each step to generate a potential energy surface (PES). youtube.comucl.ac.ukyoutube.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties with a reasonable degree of accuracy, aiding in the characterization and identification of molecules.

For this compound, the prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is particularly valuable. DFT calculations can provide theoretical chemical shifts that, when compared with experimental data, can confirm the structure of the compound. nih.govacs.orgnih.govacs.org The prediction of ¹⁹F NMR chemical shifts for fluorinated aromatic compounds has been shown to be reliable with appropriate scaling factors. nih.govacs.orgnih.govacs.orgresearchgate.net

Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. youtube.com These theoretical frequencies can be assigned to specific vibrational modes of the molecule, such as the C=O stretch, N-H stretch, and the various vibrations of the substituted benzene (B151609) ring. aps.orgresearchgate.netreadthedocs.io This allows for a detailed interpretation of the experimental IR spectrum.

Table 3: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Parameter | Predicted Value |

| ¹⁹F NMR | Chemical Shift (ortho-F) | -115 ppm |

| Chemical Shift (para-F) | -105 ppm | |

| ¹³C NMR | Chemical Shift (C=O) | 168 ppm |

| Chemical Shift (C-I) | 95 ppm | |

| IR | Vibrational Frequency (C=O stretch) | 1670 cm⁻¹ |

| Vibrational Frequency (N-H stretch) | 3300 cm⁻¹, 3200 cm⁻¹ |

Note: These are illustrative values and would require comparison with experimental data for validation.

Computational Screening for Reactivity Profiles

Computational screening allows for the rapid assessment of the reactivity of a molecule against a panel of potential reactants or biological targets. nih.govrsc.org This in silico approach can prioritize compounds for further experimental investigation. nih.govbiorxiv.orgbiorxiv.org For this compound, a reactivity profile could be generated by calculating its interaction energies with various model electrophiles and nucleophiles.

Global reactivity descriptors, derived from the HOMO and LUMO energies, such as electrophilicity index, nucleophilicity, and chemical hardness, can be used to quantify the reactivity of the molecule. epstem.netnih.gov These parameters can help in predicting how this compound might behave in different chemical environments and can be used in larger-scale virtual screening efforts to identify molecules with desired reactivity characteristics. youtube.comspringernature.com

Applications of 2,4 Difluoro 5 Iodobenzhydrazide in Advanced Organic Synthesis

Utilization as a Key Building Block for the Construction of Complex Organic Molecules

The intrinsic reactivity of the hydrazide functional group, combined with the electronic effects of the fluorine and iodine substituents on the aromatic ring, positions 2,4-Difluoro-5-iodobenzhydrazide as a key building block in organic synthesis. The hydrazide moiety serves as a versatile handle for a wide range of chemical transformations, including condensation, cyclization, and acylation reactions.

The presence of two electron-withdrawing fluorine atoms and a bulky, polarizable iodine atom on the benzene (B151609) ring significantly influences the reactivity of the entire molecule. These substituents can modulate the acidity of the N-H protons of the hydrazide, affect the nucleophilicity of the nitrogen atoms, and provide sites for further functionalization, such as cross-coupling reactions at the carbon-iodine bond. This multi-functional nature allows for the strategic and controlled construction of highly substituted and complex molecular architectures.

Precursor for the Synthesis of Novel Fluorine- and Iodine-Containing Heterocyclic Compounds

One of the most significant applications of this compound is its role as a precursor for the synthesis of a diverse array of heterocyclic compounds that incorporate both fluorine and iodine atoms. These halogenated heterocycles are of great interest in medicinal chemistry and materials science.

Synthesis of Diverse Nitrogen-Containing Heterocycles

The hydrazide group is a well-established synthon for the construction of various nitrogen-containing heterocycles. Through reactions with appropriate reagents, this compound can be readily converted into valuable heterocyclic systems such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles, all bearing the 2,4-difluoro-5-iodophenyl substituent.

1,3,4-Oxadiazoles: These five-membered aromatic rings can be synthesized from this compound through several methods. A common approach involves the cyclodehydration of a diacylhydrazine intermediate, which can be formed by reacting the benzhydrazide with an acyl chloride or a carboxylic acid. Various dehydrating agents, such as phosphorus oxychloride or thionyl chloride, can facilitate this transformation.

| Starting Material | Reagent | Heterocyclic Product |

| This compound | RCOCl, then POCl₃ | 2-Alkyl/Aryl-5-(2,4-difluoro-5-iodophenyl)-1,3,4-oxadiazole |

| This compound | RCOOH, dehydrating agent | 2-Alkyl/Aryl-5-(2,4-difluoro-5-iodophenyl)-1,3,4-oxadiazole |

1,2,4-Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved by first converting this compound into a thiosemicarbazide (B42300) intermediate by reacting it with an isothiocyanate. Subsequent cyclization of the thiosemicarbazide under basic conditions leads to the formation of the triazole ring.

| Intermediate | Reagent | Heterocyclic Product |

| 2,4-Difluoro-5-iodobenzoyl thiosemicarbazide | Base (e.g., NaOH) | 4-Alkyl/Aryl-5-(2,4-difluoro-5-iodophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |

Synthesis of Oxygen- and Sulfur-Containing Heterocycles

Beyond purely nitrogen-containing systems, this compound can also serve as a precursor to heterocycles incorporating oxygen and sulfur.

1,3,4-Thiadiazoles: Analogous to the synthesis of oxadiazoles, 1,3,4-thiadiazoles can be prepared from the corresponding thiosemicarbazide intermediate. Treatment of the 2,4-Difluoro-5-iodobenzoyl thiosemicarbazide with a strong acid, such as sulfuric acid or orthophosphoric acid, promotes cyclization to the thiadiazole ring system.

| Intermediate | Reagent | Heterocyclic Product |

| 2,4-Difluoro-5-iodobenzoyl thiosemicarbazide | Acid (e.g., H₂SO₄) | 2-Amino-5-(2,4-difluoro-5-iodophenyl)-1,3,4-thiadiazole |

Role in the Preparation of Fluoro-iodinated Aromatic Scaffolds for Drug Discovery (excluding biological activity/trials)

The 2,4-difluoro-5-iodophenyl motif is a valuable scaffold in the design of new pharmaceutical candidates. The presence of fluorine atoms can enhance metabolic stability and binding affinity, while the iodine atom provides a site for further molecular elaboration through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling. This compound serves as a key intermediate to introduce this valuable scaffold into larger, more complex molecules. The hydrazide functionality allows for its conjugation to other molecular fragments, thereby creating a diverse library of compounds for screening in drug discovery programs.

Strategic Intermediate in the Development of Fine Chemicals and Agrochemicals (general, no specific applications)

In the broader chemical industry, halogenated intermediates are crucial for the synthesis of a wide range of specialty products. Fluorinated compounds, in particular, are integral to the production of many modern agrochemicals and fine chemicals. mdpi.com this compound, with its unique combination of functional groups, serves as a strategic intermediate. Its precursor, 2,4-difluoro-5-iodobenzoic acid, is recognized as a useful building block for pharmaceutical intermediates. lookchem.com The ability to transform the hydrazide into various other functional groups or to use it as a linking unit makes this compound a versatile platform for the development of new commercial products in these sectors.

Integration into Multi-component Reactions and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. The hydrazide functionality of this compound makes it a suitable component for certain MCRs. For instance, it can potentially participate in reactions like the Ugi or Biginelli reactions under modified conditions, leading to the rapid assembly of complex, drug-like molecules incorporating the fluoro-iodinated phenyl group. Cascade processes, where a series of intramolecular reactions are triggered by a single event, can also be designed starting from derivatives of this benzhydrazide, leveraging the reactivity of its different components to build intricate molecular frameworks in a highly efficient manner.

Future Research Directions and Methodological Advancements for 2,4 Difluoro 5 Iodobenzhydrazide

Exploration of More Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste and utilize more environmentally benign reagents and conditions. acs.orgfrontiersin.org Future research into the synthesis of 2,4-Difluoro-5-iodobenzhydrazide will likely focus on developing more sustainable and eco-friendly methods.

One area of exploration is the adoption of greener iodination techniques for the aromatic ring. Traditional iodination methods often involve harsh reagents. Eco-friendly alternatives, such as using a combination of sodium iodate (B108269) and sodium sulfite (B76179) in the presence of hydrochloric acid, or employing hydrogen peroxide with an acidified sodium periodate (B1199274) solution in an aqueous ethanol (B145695) medium, offer promising, high-yield routes to mono-iodinated arenes. scispace.comasianpubs.org Another green approach involves the use of polyethylene (B3416737) glycol (PEG-400) with iodine and iodic acid, which provides a more environmentally friendly reaction medium. benthamdirect.com The use of sodium percarbonate as a stable and inexpensive oxidant for the iodination of aromatics also presents a viable green alternative. nih.gov

Similarly, the synthesis of the hydrazide moiety can be made more sustainable. Microwave-assisted, solvent-free methods for the direct preparation of hydrazides from their corresponding acids have been shown to be superior to conventional methods, with a higher atom economy and reduced environmental factor. researchgate.net Additionally, the use of L-proline as a reusable organocatalyst for hydrazide synthesis under grinding conditions represents an efficient and sustainable protocol. mdpi.com The optimization of solid-phase synthesis of peptide hydrazides using greener solvents and reduced reagent consumption also points towards more sustainable pathways. gfpp.fr

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalytic systems is paramount for enhancing the efficiency, reactivity, and selectivity of the synthesis of this compound and its derivatives. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for the formation of C-N bonds in the synthesis of arylamines and related compounds. wiley.com Future research could focus on developing more active and robust palladium catalysts with specialized ligands to facilitate the coupling of hydrazine (B178648) derivatives with aryl halides, even at low catalyst loadings. scispace.comnih.gov The use of ylide-substituted phosphines as ligands has shown potential for conducting these reactions at room temperature. wiley.com

Furthermore, transition metal-catalyzed C-H activation presents a powerful strategy for the direct functionalization of the benzamide (B126) core, avoiding the need for pre-functionalized starting materials. researchgate.net Catalytic systems based on palladium, rhodium, and other transition metals can enable the regioselective introduction of various functional groups. thieme-connect.comacs.orgrawdatalibrary.netoup.com For instance, palladium-catalyzed ortho-acetoxylation of N-(2-benzoylphenyl)benzamides has been demonstrated as a viable method. thieme-connect.comrawdatalibrary.net The development of catalysts that can selectively functionalize the C-H bonds of the difluoro-iodinated aromatic ring would open up new avenues for creating diverse derivatives of this compound.

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

Specifically for this compound, ML models could be trained to predict the outcomes of various reactions, taking into account the electronic effects of the fluorine and iodine substituents. This would allow for the in silico screening of potential reactions and catalysts, saving significant time and resources in the laboratory. Furthermore, AI can be employed to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize yield and minimize by-products. The development of specialized models, such as RadicalRetro for radical reactions, demonstrates the potential for creating tailored AI tools for specific classes of chemical transformations that could be relevant to the synthesis and derivatization of this compound. mdpi.com

Investigation of this compound in Flow Chemistry and Automation Platforms

Flow chemistry and automated synthesis platforms offer significant advantages in terms of safety, reproducibility, and scalability for the production of chemical compounds. asynt.com The synthesis of active pharmaceutical ingredients (APIs) is increasingly being performed using continuous flow methods, which allow for precise control over reaction parameters and the safe handling of hazardous reagents. nih.govbeilstein-journals.orgacs.orgdrreddys.com Investigating the synthesis of this compound in a flow chemistry setup could lead to a more efficient and scalable manufacturing process. asynt.com

High-throughput synthesis platforms, often integrated with flow reactors, enable the rapid generation of libraries of related compounds. rsc.orgrsc.org This would be particularly valuable for exploring the chemical space around this compound by systematically varying the substituents on the aromatic ring or modifying the hydrazide moiety. Automated systems can perform a large number of reactions in parallel, accelerating the discovery of new derivatives with desired properties.

Potential for Derivatization in Emerging Fields of Chemical Science

The unique combination of functional groups in this compound makes it a versatile building block for derivatization in several emerging fields of chemical science. The presence of the iodo group is particularly significant as it serves as a handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents.

In the field of materials science , the derivatization of the halobenzene core could lead to the development of novel organic materials with interesting electronic or photophysical properties. The fluorine atoms can influence the packing and electronic properties of the resulting molecules.

In supramolecular chemistry , the benzhydrazide moiety is capable of forming hydrogen bonds, which can be exploited in the design of self-assembling systems. rsc.org By attaching different functional groups through the iodo-substituent, it would be possible to create amphiphilic molecules that form well-defined nanostructures in solution. The functionalization of additives at the surface of supramolecular materials is an area of growing interest. tue.nl

Furthermore, the ability to create libraries of derivatives through high-throughput synthesis opens up possibilities in chemical biology and drug discovery . researchgate.netnih.gov The systematic modification of the this compound scaffold could lead to the identification of new bioactive molecules. pensoft.netmdpi.com The benzhydrazide scaffold itself is present in a number of pharmacologically active compounds. pensoft.net

Q & A

Basic: What are the standard synthetic routes for preparing 2,4-Difluoro-5-iodobenzhydrazide?

The compound is synthesized via hydrazinolysis of the corresponding benzoic acid ester. For example, methyl 2,4-difluoro-5-iodobenzoate reacts with hydrazine hydrate in ethanol under reflux. Reaction progress is monitored by TLC, and purification involves recrystallization or column chromatography .

Advanced: How can competing side reactions during synthesis be minimized?

Key strategies include:

- Temperature control : Maintain below 80°C to prevent decomposition.

- Stoichiometric optimization : Use a 1:1.2 molar ratio of ester to hydrazine.

- Anhydrous conditions : Employ inert atmosphere (N₂/Ar) to reduce hydrolysis/oxidation.

- Intermediate characterization : LC-MS identifies side products (e.g., dihydrazide formation) for mitigation .

Basic: What analytical techniques confirm the structure and purity of this compound?

- NMR spectroscopy : 1H, 13C, and 19F NMR validate substitution patterns and purity.

- HRMS : Verifies molecular formula (e.g., [M+H]⁺ peak at m/z 329.94).

- IR spectroscopy : Detects hydrazide N-H stretches (~3300 cm⁻¹) and C=O bonds (~1650 cm⁻¹).

- X-ray crystallography : Resolves structural ambiguities .

Advanced: How do fluorine and iodine substituents influence reactivity in cross-coupling reactions?

- Iodine : Acts as a leaving group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura).

- Fluorine : Electron-withdrawing effects direct electrophilic substitution. Computational studies (DFT) predict regioselectivity in aryl-iodide bond activation .

Basic: What storage conditions ensure compound stability?

- Storage : Airtight, light-resistant containers under N₂ at -20°C.

- Desiccation : Silica gel prevents moisture-induced hydrolysis.

- Purity monitoring : Regular HPLC checks (≥95% purity) for long-term stability .

Advanced: How to resolve discrepancies in biological activity data for derivatives?

- Systematic SAR studies : Synthesize analogs with controlled substituent variations.

- Orthogonal assays : Compare enzymatic inhibition (IC₅₀) vs. cellular cytotoxicity (CC₅₀).

- Collaborative validation : Inter-laboratory replication identifies methodological variables (e.g., solvent effects, cell line differences) .

Advanced: What strategies optimize regioselectivity in derivatization reactions?

- Directed metalation : Use LiTMP or LDA to deprotonate specific positions.

- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for -NH₂).

- Kinetic vs. thermodynamic control : Adjust reaction time/temperature to favor desired products .

Basic: How to handle isotopic interference in mass spectrometry due to iodine?

- High-resolution MS : Resolves isotopic clusters (e.g., 127I vs. 129I).

- Data analysis software : Deconvolutes complex isotopic patterns using algorithms like Xcalibur .

Advanced: What computational methods predict the compound’s supramolecular interactions?

- Molecular docking : Screens binding affinity with biological targets (e.g., enzymes).

- Molecular dynamics (MD) : Simulates ligand-protein stability in solvated systems.

- QM/MM calculations : Models electronic effects of fluorine/iodine substituents .

Basic: What safety precautions are necessary when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.